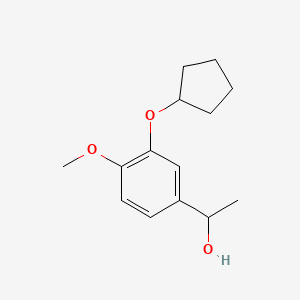
1-(3-Cyclopentyloxy-4-methoxyphenyl)ethanol
Cat. No. B8384330
M. Wt: 236.31 g/mol
InChI Key: JKLSPSUHPACCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07122705B2
Procedure details


To the 3-cyclopentyloxy-4-methoxybenzaldehyde in THF solution from Example 1, 3 M methyl magnesium chloride in THF (240 mL) was added dropwise at −10 to -4° C. over 5 hours. After stirring an additional 1 hour at 0° C., HPLC showed 0.07% aldehyde remaining. The reaction mixture was slowly treated with 20% ammonium chloride (340 g) and then acidified with 10% hydrochloric acid (270 g) to a pH of 8. The layers were separated, the aqueous layer extracted with THF, and the combined extracts washed with brine. The organic solution was concentrated to give 1-(3-cyclopentyloxy-4-methoxyphenyl) ethanol as an oil (115.05 g, 81% yield, purity 94.4% by HPLC area). 1H-NMR: 6.93 (d, J=1.8 Hz, 1H), 6.88 (dd, J=8.2 Hz, J=1.8 Hz, 1H), 6.83 (d, J=8.2, 1H), 4.80 (m, 2H), 3.84 (s, 3H), 1.99–1.80 (m, 6H), 1.61 (m, 2H), and 1.48 (d, J=6.4 Hz, 3H). 13C-NMR: 149.2, 147.6, 138.5, 117.5, 112.3, 111.7, 80.3, 70.0, 56.0, 32.7, 25.0, and 24.0.

Name
THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+].Cl.[CH:20]1(OC2C=C(C=C(OC)C=2)C=O)CCCC1>C[Mg]Cl.C1COCC1>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:10]([OH:11])[CH3:20])[CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
|
|
Name
|
THF
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=O)C=C(C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
340 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
270 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring an additional 1 hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with THF
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts washed with brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC)C(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
